molecular formula C15H15N5O B5060733 N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine

N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine

Cat. No. B5060733
M. Wt: 281.31 g/mol
InChI Key: IHTYFUBXEAAURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine, also known as MPO, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications.

Scientific Research Applications

N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine has been studied in various scientific fields, including cancer research, inflammation, and oxidative stress. In cancer research, N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine has been shown to inhibit the growth of cancer cells by blocking the activity of a specific enzyme. Inflammation is a common factor in many diseases, and N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine has been shown to reduce inflammation by inhibiting the activity of certain immune cells. Additionally, N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine has been shown to reduce oxidative stress, which is a factor in many age-related diseases.

Mechanism of Action

N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine works by inhibiting the activity of a specific enzyme, which is involved in various cellular processes. This enzyme is known as poly(ADP-ribose) polymerase, or PARP. By blocking the activity of PARP, N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine prevents the repair of damaged DNA, leading to cell death. Additionally, N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine has been shown to inhibit the activity of certain immune cells, which reduces inflammation.
Biochemical and Physiological Effects
N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine has been shown to have various biochemical and physiological effects. In cancer cells, N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine induces apoptosis, or programmed cell death. N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine has also been shown to reduce inflammation by inhibiting the activity of certain immune cells. Additionally, N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine has been shown to reduce oxidative stress, which is a factor in many age-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine in lab experiments is its specificity. N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine targets a specific enzyme, which reduces the potential for off-target effects. Additionally, N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine has been shown to be effective at low concentrations, which reduces the potential for toxicity. However, one limitation of using N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the research of N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine. One area of research is the development of more effective synthesis methods to increase yield and purity. Additionally, further research is needed to understand the mechanism of action of N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine in cancer cells and immune cells. Finally, the potential therapeutic applications of N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine in various diseases, such as cancer and inflammation, should be explored further.
Conclusion
In conclusion, N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine is a small molecule inhibitor that has shown potential therapeutic applications in various scientific fields. Its specificity, low toxicity, and effectiveness at low concentrations make it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with 3-pyridinylmethanol to form the intermediate, which is then reacted with N-methyl-2-chloropyridine-4-amine in the presence of a base to form the final product. The yield of this reaction is approximately 50%, and the purity can be increased through recrystallization.

properties

IUPAC Name

N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-11-18-15(21-19-11)13-5-6-14(17-9-13)20(2)10-12-4-3-7-16-8-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTYFUBXEAAURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)N(C)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridinylmethyl)-2-pyridinamine

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